3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, also known as FMPA, is a synthetic organic compound belonging to the class of piperidines. It is a colorless, odorless, and volatile liquid at room temperature. FMPA is soluble in many organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. It has been used in a variety of scientific and industrial applications, including as a catalyst in organic synthesis, a reagent in medicinal chemistry, and as a building block in organic synthesis.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It is also used as a reagent in the synthesis of a variety of other compounds, including peptides, steroids, and proteins. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of polymers materials.
Mechanism of Action
Target of Action
Similar compounds have been associated with the human 5-ht1d receptor . This receptor plays a crucial role in the serotonergic system of the brain, which is involved in various biological processes including mood, behavior, and cognition .
Mode of Action
It’s known that compounds acting on serotonin receptors typically work by modulating the release or action of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
Given its potential interaction with the serotonergic system, it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The incorporation of fluorine into “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” has been found to significantly reduce the pKa of the compounds, which can have a beneficial influence on oral absorption .
Result of Action
Based on its potential interaction with the 5-ht1d receptor, it may influence neuronal signaling and potentially exert effects on mood and behavior .
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. Additionally, it is relatively easy to purify and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments, including its volatile nature, its potential toxicity, and its incompatibility with certain reagents.
Future Directions
The potential future directions for the use of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine include its use in the synthesis of novel compounds, such as peptides, steroids, and proteins, as well as its use as a catalyst in organic synthesis and polymer synthesis. Additionally, further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, further research is needed to identify new uses for 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, such as its potential use as an anticonvulsant, analgesic, antidepressant, and anxiolytic.
properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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